molecular formula C17H12N4O3S B254971 MFCD03620584

MFCD03620584

Cat. No.: B254971
M. Wt: 352.4 g/mol
InChI Key: JRAHJOUJFQVGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03620584 is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03620584 typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde and ethyl cyanoacetate in the presence of anhydrous potassium carbonate to form ethyl β-aryl-α-cyanoacrylate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD03620584 can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Exploration as a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of MFCD03620584 would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD03620584 is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenyl and sulfanyl groups, along with the pyrimidine ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-nitrophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4O3S/c18-10-14-16(22)19-15(11-5-4-8-13(9-11)21(23)24)20(17(14)25)12-6-2-1-3-7-12/h1-9,15,25H,(H,19,22)

InChI Key

JRAHJOUJFQVGQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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